4-(4-Nitrophenyl)-2-phenylquinazoline is a heterocyclic aromatic compound characterized by a quinazoline core substituted with a phenyl group at the 2-position and a 4-nitrophenyl group at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition. The molecular formula of this compound is CHNO, and it has a CAS number of 254966-96-6.
4-(4-Nitrophenyl)-2-phenylquinazoline belongs to the class of quinazoline derivatives, which are known for their diverse pharmacological activities. It is classified as an aromatic heterocycle due to the presence of nitrogen atoms in its ring structure.
The synthesis of 4-(4-Nitrophenyl)-2-phenylquinazoline typically involves several key steps:
The molecular structure of 4-(4-Nitrophenyl)-2-phenylquinazoline consists of a quinazoline ring fused with two aromatic rings (the nitrophenyl and phenyl groups). The presence of these substituents influences both the electronic properties and reactivity of the compound.
4-(4-Nitrophenyl)-2-phenylquinazoline can undergo various chemical reactions:
The mechanism of action for 4-(4-Nitrophenyl)-2-phenylquinazoline involves interactions with specific molecular targets, such as enzymes and receptors:
4-(4-Nitrophenyl)-2-phenylquinazoline has several significant applications:
The quinazoline core—a bicyclic system comprising fused benzene and pyrimidine rings—serves as a privileged scaffold in drug discovery due to its exceptional capacity for structural diversification and target specificity. This heterocyclic framework enables precise interactions with biological macromolecules through hydrogen bonding, π-stacking, and van der Waals forces. Clinically approved quinazoline-based drugs such as erlotinib (EGFR inhibitor for lung cancer) and afatinib (irreversible ErbB blocker) exemplify its therapeutic impact, particularly in oncology [3] [8]. The scaffold’s synthetic versatility allows strategic modifications at positions C-2, C-4, N-3, and annular carbons, facilitating tailored pharmacological profiles. For instance, 4-anilinoquinazolines are established kinase inhibitors, while 2-phenyl variants enhance membrane permeability [7].
Table 1: Core Chemical Attributes of 4-(4-Nitrophenyl)-2-phenylquinazoline
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₁H₁₅N₃O₂ | Defines elemental composition and mass (341.37 g/mol) |
Systematic Name | 6-Methyl-4-(4-nitrophenyl)-2-phenylquinazoline | IUPAC nomenclature reflecting substituent positions |
Key Structural Identifiers | 2-Phenyl, 4-(4-nitrophenyl), quinazoline core | Determines electronic distribution and steric bulk |
Bioisosteric Equivalents | 4-Aminophenyl, 4-fluorophenyl | Guides analog design for improved potency/ADME |
ChemSpider ID | 695285 | Public registry for structural validation |
The 4-nitrophenyl group at C-4 and phenyl at C-2 critically define the compound’s physicochemical behavior. The nitrophenyl moiety acts as a potent electron-withdrawing group (σₚ = 0.78 for NO₂), inducing a substantial dipole moment (∼5.5 D) and reducing electron density across the quinazoline π-system. This polarization enhances electrophilicity at C-2 and C-4, facilitating nucleophilic attack—a trait exploitable in covalent drug design [1] [4]. Conversely, the C-2 phenyl group contributes hydrophobicity (LogP increase ∼2.0) and enables π-π stacking with aromatic protein residues (e.g., Phe in kinase ATP pockets). Spectroscopic studies confirm that the para-nitro group generates a bathochromic shift in UV-Vis spectra (λₘₐₓ ∼310 nm), signaling extended conjugation [4].
Table 2: Electronic and Steric Influence of Key Substituents
Substituent | Position | Electronic Effect | Steric Contribution (van der Waals vol, ų) | Functional Impact |
---|---|---|---|---|
4-Nitrophenyl | C-4 | Strong π-acceptor | 82.5 | Enhances electrophilicity; red-shifts absorption spectra |
Phenyl | C-2 | Moderate π-donor | 77.3 | Promotes hydrophobic interactions; enables π-stacking |
Methyl/Halogen | C-6/C-7 | Variable | 20.1–35.8 (halogens) | Fine-tunes solubility and target engagement |
Sterically, the orthogonal positioning of both aryl groups creates a twisted molecular geometry (dihedral angle >45°), reducing crystallization tendency but improving solubility. The nitro group’s quadrupole moment also influences solid-state packing, as evidenced by polymorphic forms (α/β-crystals) reported in nitrophenyl-containing analogs [4].
Despite its promising pharmacophore architecture, 4-(4-nitrophenyl)-2-phenylquinazoline remains underexplored compared to other quinazoline derivatives. Critical knowledge gaps include:
Table 3: Key Research Objectives and Methodological Approaches
Research Gap | Priority Objective | Proposed Methodology |
---|---|---|
Synthetic Inefficiency | Develop one-pot microwave- or ultrasound-assisted synthesis | Green chemistry protocols using PEG-400 or ionic liquids |
Unresolved Bioactivity | Identify primary protein targets | Affinity chromatography profiling + LC-MS/MS |
Limited SAR | Evaluate 6-halo/7-methoxy analogs | Computational docking followed by analog synthesis |
Solubility Limitations | Design phosphate prodrugs or nanoformulations | PEGylation or liposomal encapsulation |
Priority research objectives include establishing robust synthetic protocols (>80% yield), delineating mechanism(s) of anticancer/antimicrobial action, and developing prodrug strategies to mitigate nitro group-associated toxicity. The nitro-to-amine metabolic conversion—observed in related nitrophenyl drugs—warrants particular attention for its potential to generate active metabolites [3] [7].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2